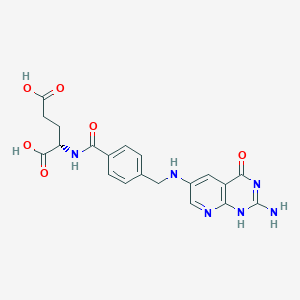
5-Deazaisofolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deazaisofolic acid exhibits potent antitumor activity.
Applications De Recherche Scientifique
Synthesis and Biological Activity in Leukemia Cells
A study explored the synthesis of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). These analogues were tested against CCRF-CEM leukemia cells, showing no activity with IC(50) higher than 20 microg/mL. This highlighted the absence of activity due to electronic repulsion in the active site, suggesting a specific interaction mechanism of 5-DATHF and DDATHF analogues with leukemia cells (Borrell et al., 2001).
Radical Scavenging Activity of Folates
Research on the radical scavenging activities of folates, including forms like folic acid and 5-methyltetrahydrofolic acid, indicated that these activities are significantly influenced by the pH of the surrounding medium. The study implies that different forms of folates, potentially including 5-deazaisofolic acid, may have varying antioxidant properties under different pH conditions, which could be relevant for understanding the physiological and therapeutic roles of these compounds (Gliszczyńska-Świgło & Muzolf, 2007).
Stability and Microencapsulation of Folate Forms
A study on 5-methyltetrahydrofolic acid's susceptibility to heat and the use of microencapsulation to enhance its stability during extrusion processing offers insights that could be applicable to 5-deazaisofolic acid. The research highlights challenges in fortifying foods with sensitive folate forms and the potential of microencapsulation as a solution to improve stability during processing, which may be relevant for 5-deazaisofolic acid as well (Shrestha et al., 2012).
Bioavailability and Folate Status
A comparison study on the effects of folic acid and 5-methyltetrahydrofolate on human dietary intervention indicated that different forms of folate have varying impacts on folate status and bioavailability. This suggests that the bioavailability and physiological impacts of 5-deazaisofolic acid may also differ from those of other folate forms, which is crucial for understanding its potential in dietary interventions and therapeutic applications (Wright et al., 2010).
Degradation Kinetics Under Different Conditions
Research into the degradation kinetics of 5-methyltetrahydrofolic acid under various processing conditions, including high hydrostatic pressure and temperature, provides a model that could be applicable to understanding the stability and degradation of 5-deazaisofolic acid. These insights are essential for optimizing processing conditions and enhancing the stability of folate compounds in various applications (Verlinde et al., 2009).
Propriétés
Numéro CAS |
130327-67-2 |
|---|---|
Nom du produit |
5-Deazaisofolic acid |
Formule moléculaire |
C20H20N6O6 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30)/t14-/m0/s1 |
Clé InChI |
AYDSBKMPDDZABS-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CNC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5-Deazaisofolic acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



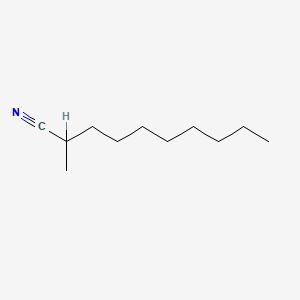
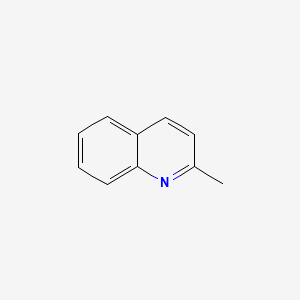
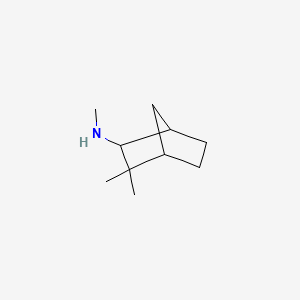
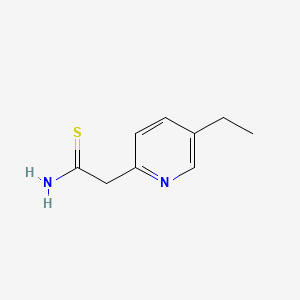
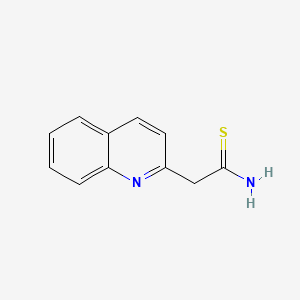
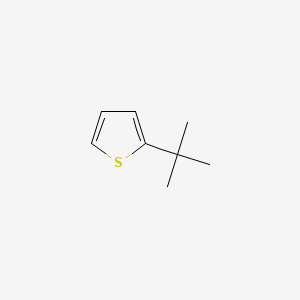
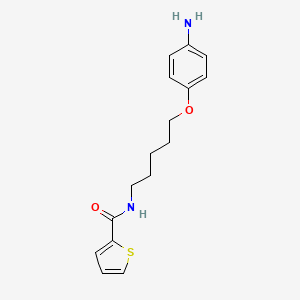
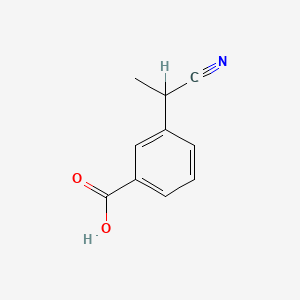
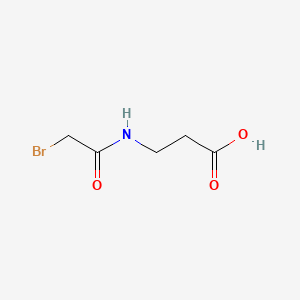
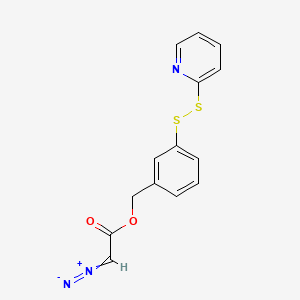
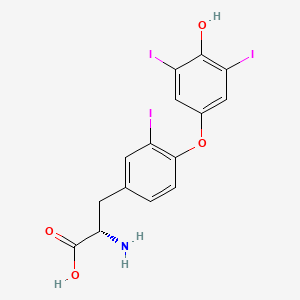
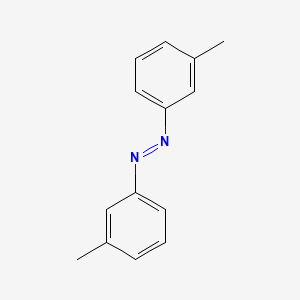
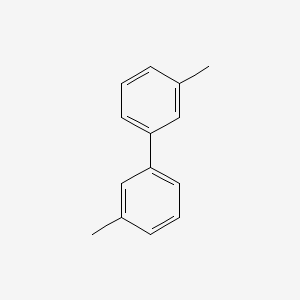
![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)